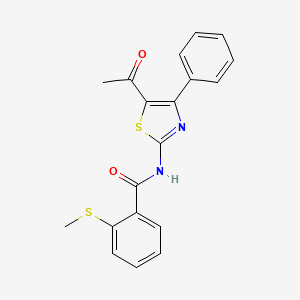

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S2/c1-12(22)17-16(13-8-4-3-5-9-13)20-19(25-17)21-18(23)14-10-6-7-11-15(14)24-2/h3-11H,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPNLYODKCOODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The phenyl and acetyl groups can be introduced through electrophilic aromatic substitution reactions.

Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting the corresponding benzoic acid derivative with thionyl chloride to form the acyl chloride, followed by reaction with an amine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the acetyl and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted thiazoles and benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Potential lead compound for drug development targeting specific enzymes or receptors.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole ring and other functional groups can facilitate binding to the active site of enzymes or receptors, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Key Observations :

- Core Variations : The target compound’s thiazole core differs from thiadiazole derivatives (e.g., 8a ) and benzazole hybrids (e.g., ’s butanamide ). These structural differences influence electronic properties and binding interactions.

- Substituent Effects : The 5-acetyl and 4-phenyl groups on the thiazole ring distinguish the target from analogs like the 5-chloro and 2,4-difluoro-substituted benzamide in . The methylthio group on the benzamide may enhance lipophilicity compared to acetyloxy or nitro groups in related compounds .

- Synthetic Complexity : Yields for analogs range from 76% () to 80% (), suggesting moderate efficiency for similar condensation reactions.

Physicochemical Properties

Table 2: Spectral and Physical Property Comparisons

Insights :

- IR Spectra : The target’s acetyl and benzamide groups are expected to show C=O stretches near 1670–1605 cm⁻¹, consistent with analogs like 8a .

- NMR Profiles : Aromatic protons in the target compound would likely resonate between 7.3–8.3 ppm, similar to other benzamide-thiazoles . The methylthio group (SCH3) may appear as a singlet near δ 2.1–2.5 ppm.

Activity Trends :

- Enzyme Inhibition : The target’s amide and thiazole groups resemble nitazoxanide derivatives, which inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens .

- Antidiabetic Potential: Benzazole hybrids () show docking affinity for diabetes-related targets, suggesting a possible avenue for the target compound .

- Agrochemical Use: Flubenzimine () highlights the versatility of benzamide-thiazoles in non-pharmaceutical applications .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide is a synthetic compound that belongs to the thiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an acetyl group and a phenyl group, alongside a benzamide moiety with a methylthio group. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring enhances the compound's ability to bind to active sites, potentially leading to inhibition or activation of specific pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, which can lead to reduced cell proliferation in cancer cells.

- Receptor Modulation : It may interact with specific receptors, altering their activity and influencing downstream signaling pathways.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. In studies involving similar compounds, derivatives have shown cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Compounds were assessed against fibroblast cells (BALB/3T3) and multiple cancer cell lines.

- IC50 Values : Some derivatives displayed IC50 values as low as 0.06 µM against non-small cell lung cancer cells, indicating potent anticancer activity .

Antimicrobial Activity

Thiazole-based compounds have also been investigated for their antimicrobial properties. Studies suggest that this compound could exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 9 |

| S. epidermidis | 7 | 6 |

This table illustrates the antimicrobial efficacy observed in preliminary studies .

Comparative Analysis

When compared to other thiazole derivatives, this compound stands out due to its unique substitution pattern, which may confer distinct biological activities:

| Compound Type | Example Compounds | Notable Activities |

|---|---|---|

| Thiazole Derivatives | Thiamine, Sulfathiazole | Antimicrobial, Anticancer |

| Benzamide Derivatives | Metoclopramide, Sulpiride | Antiemetic, Antipsychotic |

| Targeted Activity | Enzyme Inhibition | Various pathways in cancer and infection |

Case Studies

Several case studies have highlighted the potential applications of thiazole compounds in drug development:

- Anticancer Studies : A derivative exhibited significant cytotoxicity in vitro against breast cancer cell lines, suggesting a promising lead for further development.

- Antimicrobial Studies : Compounds derived from similar thiazole structures demonstrated effective inhibition against pathogenic bacteria, supporting the exploration of these derivatives as new antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylthio)benzamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 5-acetyl-4-phenylthiazol-2-amine precursors) under controlled pH and temperature (60–80°C) .

- Step 2: Acylation of the thiazole amine with 2-(methylthio)benzoyl chloride in anhydrous pyridine or DMF. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (ethanol/water mixtures) or column chromatography .

- Optimization: Solvent choice (e.g., pyridine for acylation), inert atmospheres (N₂/Ar) to prevent oxidation of the methylthio group, and stoichiometric control (1:1.1 molar ratio of amine to acyl chloride) improve yields (>70%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions (e.g., acetyl at C5, phenyl at C4 on the thiazole). Aromatic protons in the benzamide moiety appear as distinct multiplets (δ 7.2–8.1 ppm), while the methylthio group resonates as a singlet (~δ 2.5 ppm) .

- Infrared (IR) Spectroscopy:

- Stretching vibrations for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) validate functional groups .

- Mass Spectrometry (MS):

- High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 395.1) .

- X-ray Crystallography:

- Resolves crystal packing and hydrogen-bonding patterns (e.g., amide-N–H⋯N-thiazole interactions) critical for solid-state stability .

Advanced Research Questions

Q. How does the methylthio substituent on the benzamide moiety influence bioactivity compared to other sulfur-containing groups (e.g., sulfonyl or thioether derivatives)?

Answer:

- Electron-Donating Effects: The methylthio group (-SMe) enhances lipophilicity and membrane permeability compared to polar sulfonyl (-SO₂-) groups, improving cellular uptake in antimicrobial assays .

- Structure-Activity Relationship (SAR):

- Replacement of -SMe with -SO₂Et (ethylsulfonyl) in analogs reduces antifungal activity (e.g., Candida albicans MIC increases from 8 µg/mL to >64 µg/mL), likely due to reduced passive diffusion .

- Thioether groups (-S-) in benzamide derivatives show superior kinase inhibition (e.g., EGFR IC₅₀ = 0.8 µM) compared to ether (-O-) analogs (IC₅₀ = 2.3 µM), attributed to sulfur’s electronegativity and steric interactions .

- Methodology: Comparative assays using isogenic microbial strains or cancer cell lines (e.g., MCF-7, HeLa) under standardized protocols (CLSI guidelines) are critical for valid SAR conclusions .

Q. What experimental strategies can resolve contradictions in reported biological activities across studies (e.g., conflicting IC₅₀ values in anticancer assays)?

Answer:

- Standardization of Assay Conditions:

- Mechanistic Profiling:

- Data Normalization:

- Report IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer studies) and account for solvent interference (DMSO ≤0.1% v/v) .

- Meta-Analysis:

- Cross-reference datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- Molecular Docking:

- ADMET Prediction:

- Tools like SwissADME estimate bioavailability (Rule of Five compliance) and cytochrome P450 interactions. For example, replacing the acetyl group with a carbamate improves metabolic stability (t₁/₂ increases from 2.1 to 5.3 hrs in liver microsomes) .

- QSAR Modeling:

- 2D descriptors (e.g., LogP, topological polar surface area) correlate with antibacterial potency (R² = 0.89 in E. coli models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.